Cas no 2229255-92-7 (2-bromo-6-(2-nitroethyl)pyridine)

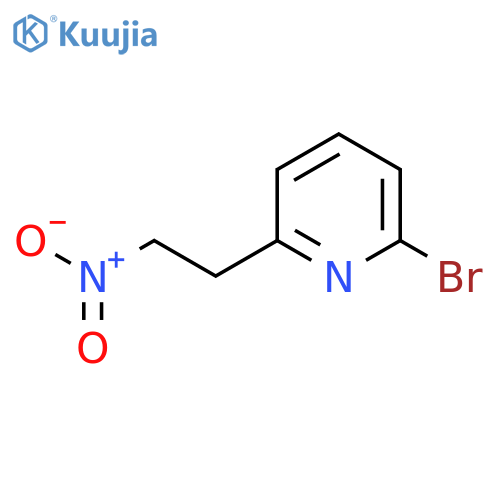

2229255-92-7 structure

商品名:2-bromo-6-(2-nitroethyl)pyridine

2-bromo-6-(2-nitroethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-bromo-6-(2-nitroethyl)pyridine

- EN300-1919118

- 2229255-92-7

-

- インチ: 1S/C7H7BrN2O2/c8-7-3-1-2-6(9-7)4-5-10(11)12/h1-3H,4-5H2

- InChIKey: FGXPSZVDUKVJCM-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(CC[N+](=O)[O-])=N1

計算された属性

- せいみつぶんしりょう: 229.96909g/mol

- どういたいしつりょう: 229.96909g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2

2-bromo-6-(2-nitroethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1919118-0.5g |

2-bromo-6-(2-nitroethyl)pyridine |

2229255-92-7 | 0.5g |

$1124.0 | 2023-09-17 | ||

| Enamine | EN300-1919118-2.5g |

2-bromo-6-(2-nitroethyl)pyridine |

2229255-92-7 | 2.5g |

$2295.0 | 2023-09-17 | ||

| Enamine | EN300-1919118-0.25g |

2-bromo-6-(2-nitroethyl)pyridine |

2229255-92-7 | 0.25g |

$1078.0 | 2023-09-17 | ||

| Enamine | EN300-1919118-10g |

2-bromo-6-(2-nitroethyl)pyridine |

2229255-92-7 | 10g |

$5037.0 | 2023-09-17 | ||

| Enamine | EN300-1919118-5.0g |

2-bromo-6-(2-nitroethyl)pyridine |

2229255-92-7 | 5g |

$3396.0 | 2023-05-31 | ||

| Enamine | EN300-1919118-10.0g |

2-bromo-6-(2-nitroethyl)pyridine |

2229255-92-7 | 10g |

$5037.0 | 2023-05-31 | ||

| Enamine | EN300-1919118-0.1g |

2-bromo-6-(2-nitroethyl)pyridine |

2229255-92-7 | 0.1g |

$1031.0 | 2023-09-17 | ||

| Enamine | EN300-1919118-0.05g |

2-bromo-6-(2-nitroethyl)pyridine |

2229255-92-7 | 0.05g |

$983.0 | 2023-09-17 | ||

| Enamine | EN300-1919118-1.0g |

2-bromo-6-(2-nitroethyl)pyridine |

2229255-92-7 | 1g |

$1172.0 | 2023-05-31 | ||

| Enamine | EN300-1919118-5g |

2-bromo-6-(2-nitroethyl)pyridine |

2229255-92-7 | 5g |

$3396.0 | 2023-09-17 |

2-bromo-6-(2-nitroethyl)pyridine 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

2229255-92-7 (2-bromo-6-(2-nitroethyl)pyridine) 関連製品

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量